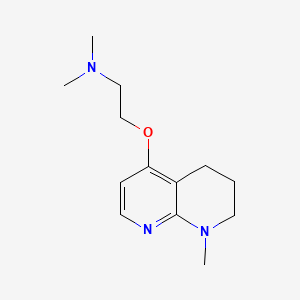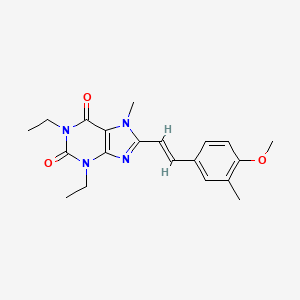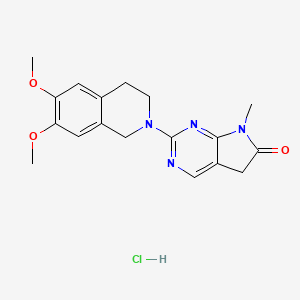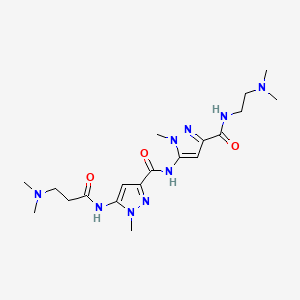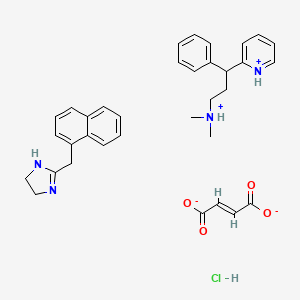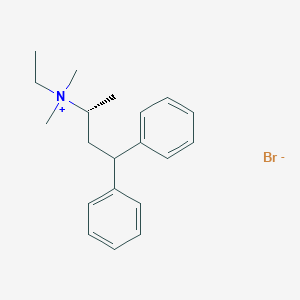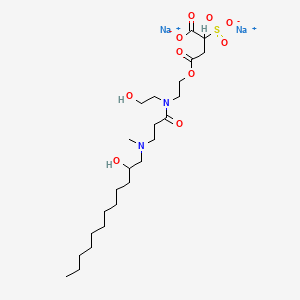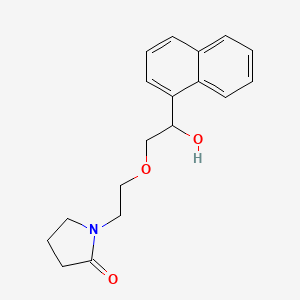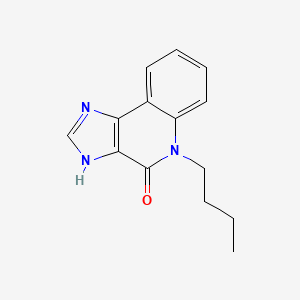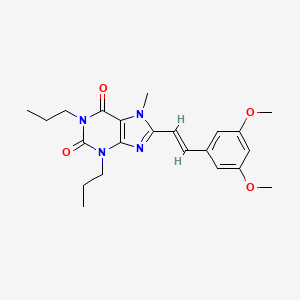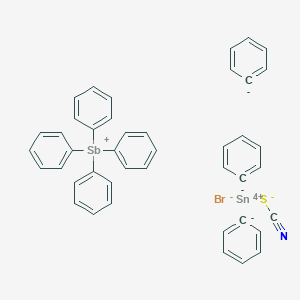
Gepefrine tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gepefrine tartrate, also known as 3-Hydroxyamphetamine, is a sympathomimetic agent of the amphetamine family. It is primarily used as an antihypotensive agent, meaning it helps to raise blood pressure. This compound is marketed under various trade names, including Pressionorm, Gepefrine, and Wintonin . It is known to be a metabolite of amphetamine in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gepefrine tartrate involves the reaction of meta-hydroxybenzaldehyde with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the formation of the tartrate salt by reacting the amine with tartaric acid under suitable conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The tartrate salt formation is typically carried out in a crystallization step to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Gepefrine tartrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Gepefrine tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on neurotransmitter release and uptake.
Medicine: Investigated for its potential use in treating hypotension and other cardiovascular conditions.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
Gepefrine tartrate exerts its effects by stimulating the release of norepinephrine and dopamine from nerve terminals. It acts on adrenergic receptors, leading to vasoconstriction and an increase in blood pressure. The compound also inhibits the reuptake of these neurotransmitters, prolonging their action in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyamphetamine: Another metabolite of amphetamine with similar sympathomimetic properties.
Norfenfluramine: A compound with similar effects on neurotransmitter release.
4-Hydroxyamphetamine: A related compound with similar pharmacological actions.
Uniqueness
Gepefrine tartrate is unique due to its specific action on adrenergic receptors and its ability to increase blood pressure effectively. Its metabolic pathway and pharmacokinetics also distinguish it from other similar compounds .
Properties
CAS No. |
60763-48-6 |
|---|---|
Molecular Formula |
C13H19NO7 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
3-[(2S)-2-aminopropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H13NO.C4H6O6/c1-7(10)5-8-3-2-4-9(11)6-8;5-1(3(7)8)2(6)4(9)10/h2-4,6-7,11H,5,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m01/s1 |
InChI Key |
HJPBPLXHJQUYOG-QXJKSQRWSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC=C1)O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)N.C(C(C(=O)O)O)(C(=O)O)O |
Related CAS |
66068-90-4 60763-48-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



